Allyl methallyl ether

Description

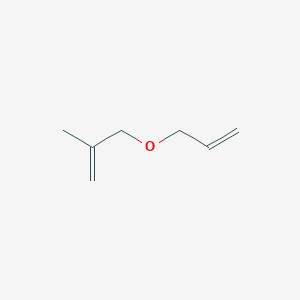

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-prop-2-enoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-8-6-7(2)3/h4H,1-2,5-6H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWWIFKJRJLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162211 | |

| Record name | Allyl methallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-96-4 | |

| Record name | Allyl methallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl methallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Methallyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Allyl methallyl ether. The information is curated for professionals in research and development who require detailed data for experimental design and evaluation.

Core Physical and Chemical Properties

This compound, also known as 3-(allyloxy)-2-methyl-1-propene or 2-methyl-3-prop-2-enoxyprop-1-ene, is an organic compound with the chemical formula C7H12O[1][2][3]. Its properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C7H12O[1][2][3] |

| Molecular Weight | 112.17 g/mol [1][4] |

| CAS Number | 14289-96-4[1][2][3] |

| Density | 0.798 g/cm³[1][2][3] |

| Boiling Point | 122.3°C at 760 mmHg[1][2][3] |

| Flash Point | 13.6°C[1][2][3] |

| Refractive Index | 1.419[1][2][3] |

| Vapor Pressure | 16.9 mmHg at 25°C[1][2][3] |

| XLogP3 | 2[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 4[1] |

| Exact Mass | 112.088815002 Da[1][4] |

Chemical Reactivity and Stability

Allyl ethers, including this compound, are recognized for their relative stability under both acidic and basic conditions, which makes the allyl group a useful protecting group for alcohols in organic synthesis.

Key Reactions:

-

Cleavage/Deprotection: The allyl group can be cleaved under specific conditions. For instance, diphenyldisulfone serves as a mild and efficient reagent for the selective cleavage of methallyl ethers. This process is compatible with other protecting groups like acetals, acetates, and benzyl ethers[5]. Palladium(0)-catalyzed deprotection using barbituric acid derivatives in a protic polar solvent is another effective method that can proceed at room temperature[6].

-

Isomerization: 2-Methylallyl ethers can undergo isomerization to form 2-methylpropenyl ethers, which are then easily hydrolyzed to yield the corresponding free alcohol and isobutyraldehyde[5].

-

Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon prolonged storage, especially when exposed to air and light[7][8]. It is recommended that containers be dated upon opening and periodically tested for the presence of peroxides[7][8].

Stability:

-

The compound is generally stable under recommended storage conditions[9].

-

It is sensitive to air and light, which can promote peroxide formation.

-

It should be kept away from heat, sparks, open flames, and other ignition sources[9][10].

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general procedure based on the Williamson ether synthesis is commonly employed for preparing allyl ethers.

General Synthesis of Allyl Ethers (Williamson Ether Synthesis):

This method involves the reaction of an alcohol with an allyl halide in the presence of a base.

-

Materials:

-

Methallyl alcohol

-

Allyl bromide (or allyl chloride)

-

A strong base (e.g., sodium hydride (NaH), potassium hydroxide (KOH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

-

Procedure:

-

To a solution of methallyl alcohol in an anhydrous solvent, the base is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

The mixture is stirred for a specified time to allow for the formation of the alkoxide.

-

Allyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by distillation, to yield the pure this compound.

-

A process for producing allyl and/or methallyl ethers of polyhydric alcohols can also involve the allylation of a cyclic formal of the alcohol, followed by reaction with another alcohol[11].

Diagrams and Workflows

The following diagrams illustrate the logical relationships and a generalized experimental workflow relevant to this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Relationship between molecular structure and properties.

Safety and Handling

Based on safety data for similar allyl ethers, this compound should be handled with care.

-

Hazards: It is a flammable liquid and vapor[10]. It may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[7][10]. Inhalation may cause respiratory irritation[7].

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces[9][10].

-

Use in a well-ventilated area or outdoors[10].

-

Wear protective gloves, protective clothing, and eye/face protection[9].

-

Ground and bond container and receiving equipment to prevent static discharge[10].

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[7].

-

This guide is intended for informational purposes and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. chemnet.com [chemnet.com]

- 4. This compound | C7H12O | CID 139722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allyl, methallyl, prenyl, and methylprenyl ethers as protected alcohols: their selective cleavage with diphenyldisulfone under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allyl Ethers [organic-chemistry.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. US20060116534A1 - Process for manufacture of an allyl ether - Google Patents [patents.google.com]

Allyl Methallyl Ether: A Technical Overview for Scientific Professionals

CAS Number: 14289-96-4

Molecular Formula: C₇H₁₂O

Synonyms: 3-(Allyloxy)-2-methyl-1-propene, 2-Methyl-3-(prop-2-en-1-yloxy)prop-1-ene

This technical guide provides an in-depth overview of allyl methallyl ether, a bifunctional molecule with applications in organic synthesis and polymer chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Molecular Structure and Properties

This compound is a colorless liquid characterized by the presence of two reactive double bonds and an ether linkage. Its structure combines the functionalities of both an allyl and a methallyl group, making it a versatile building block in chemical synthesis.

Molecular Structure:

SMILES: CC(=C)COCC=C[1]

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 112.17 g/mol | [1] |

| Exact Mass | 112.088815002 Da | [1] |

| Density | 0.798 g/cm³ | ECHEMI |

| Boiling Point | 122.3 °C at 760 mmHg | ECHEMI |

| Flash Point | 13.6 °C | ECHEMI |

| Refractive Index | 1.419 | ECHEMI |

| Vapor Pressure | 16.9 mmHg at 25°C | ECHEMI |

| XLogP3 | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of methallyl alcohol reacts with allyl chloride to yield the target ether.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example for the synthesis of allyl ethers and can be adapted for this compound.

Materials:

-

Methallyl alcohol

-

Sodium hydride (NaH) or another suitable base

-

Allyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methallyl alcohol in anhydrous diethyl ether to the cooled suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium methallyloxide.

-

Ether Formation: Add allyl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts for analogous allyl ethers suggest the following expected resonances.

¹H NMR:

-

Protons on the methallyl double bond are expected around 4.8-5.0 ppm.

-

The methyl protons of the methallyl group should appear around 1.7 ppm.

-

The methylene protons adjacent to the ether oxygen are anticipated in the range of 3.8-4.0 ppm.

-

The vinyl protons of the allyl group are expected between 5.1 and 5.9 ppm, with the internal proton being a multiplet.

¹³C NMR:

-

The sp³ carbons of the methylene groups adjacent to the ether oxygen are expected in the 70-75 ppm region.

-

The sp² carbons of the allyl group should appear between 117 and 135 ppm.

-

The sp² carbons of the methallyl group are anticipated around 112 and 142 ppm.

-

The methyl carbon of the methallyl group is expected around 19 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragmentation patterns. The molecular ion peak is expected at an m/z of 112. Key fragment ions would likely arise from the cleavage of the C-O bonds and rearrangements of the allyl and methallyl groups.[1] The NIST Mass Spectrometry Data Center reports a GC-MS with the top three peaks at m/z 41, 39, and 55.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3080 | =C-H | Stretching |

| 2850-3000 | C-H (alkane) | Stretching |

| ~1650 | C=C | Stretching |

| ~1100 | C-O-C | Asymmetric Stretching |

| 910-990 | =C-H | Bending (out-of-plane) |

Chemical Reactivity and Potential Applications

The two distinct olefinic groups in this compound offer a platform for a variety of chemical transformations, making it a valuable monomer and crosslinking agent in polymer chemistry, and a useful intermediate in organic synthesis.

Claisen Rearrangement

Allyl ethers are known to undergo the Claisen rearrangement, a[3][3]-sigmatropic rearrangement, upon heating.[4][5][6] This reaction results in the formation of a γ,δ-unsaturated carbonyl compound. The Claisen rearrangement is a powerful tool for carbon-carbon bond formation in a stereospecific manner.

Polymerization and Applications in Drug Delivery

The presence of two polymerizable double bonds allows this compound to act as a monomer or a crosslinking agent in the synthesis of polymers. Polymers containing allyl functionalities are of interest in the biomedical field for applications such as drug delivery and tissue engineering.[3]

-

Monomer in Polymer Synthesis: this compound can be copolymerized with other monomers to introduce pendant allyl and methallyl groups into the polymer backbone. These groups can then be further functionalized, for example, through thiol-ene click chemistry, to attach drugs or targeting ligands.

-

Crosslinking Agent: The bifunctionality of this compound makes it a potential crosslinking agent for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely investigated as matrices for the controlled release of therapeutic agents. The density of crosslinking, which can be controlled by the concentration of this compound, influences the swelling behavior and drug release kinetics of the hydrogel.

Safety Information

Detailed safety information, including handling precautions, toxicity data, and disposal guidelines, should be consulted from the Safety Data Sheet (SDS) provided by the supplier before handling this compound. As with most ethers, it is likely flammable and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

References

- 1. This compound | C7H12O | CID 139722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen Rearrangement [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This technical guide offers an in-depth exploration of the synthesis of allyl methallyl ether, a valuable building block in various chemical applications, via the Williamson ether synthesis. This document provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers and professionals in the field of drug development and chemical synthesis. The synthesis can be approached through a classical Williamson reaction involving the formation of an alkoxide followed by nucleophilic substitution, or via a phase-transfer catalyzed (PTC) method, which offers advantages in terms of milder reaction conditions and simplified procedures.

Introduction

This compound is a bifunctional molecule containing two distinct reactive double bonds, making it a versatile monomer and intermediate in polymer chemistry and organic synthesis. The Williamson ether synthesis, a nucleophilic substitution reaction between an alkoxide and an alkyl halide, remains a fundamental and widely practiced method for the formation of the ether linkage. This guide will detail two primary approaches for the synthesis of this compound: the traditional sodium alkoxide method and a modern phase-transfer catalysis (PTC) approach.

The core of the Williamson ether synthesis involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide in an SN2 reaction. In the context of this compound synthesis, this can proceed via two main pathways:

-

Pathway A: Reaction of sodium allyloxide with methallyl chloride.

-

Pathway B: Reaction of sodium methallyloxide with allyl chloride.

Phase-transfer catalysis offers an alternative wherein the alkoxide is generated in situ and transferred to an organic phase to react with the alkyl halide, often leading to higher yields and avoiding the need for anhydrous conditions.

Reaction Mechanism and Signaling Pathway

The fundamental reaction mechanism is an SN2 displacement. The alkoxide ion acts as the nucleophile, and the halide (typically chloride or bromide) on the corresponding allyl or methallyl group serves as the leaving group.

Spectroscopic Profile of Allyl Methallyl Ether: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for allyl methallyl ether (CAS 14289-96-4), a key intermediate in various chemical syntheses. Due to the limited availability of published, comprehensive raw spectroscopic data for this compound, this document presents representative data from a structurally similar compound, diallyl ether (CAS 557-40-4). This approach allows for a detailed illustration of the expected spectral features and serves as a practical guide for researchers and professionals in drug development and chemical synthesis. The methodologies provided herein are standardized protocols applicable to the analysis of volatile liquid ethers.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for a compound with the structural features of an allyl ether. The data presented is that of diallyl ether and is intended to be representative of this compound.

Table 1: ¹H NMR Spectroscopic Data of Diallyl Ether (Representative for this compound)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.91 | ddt | 2H | -CH=CH₂ |

| 5.27 | dq | 2H | =CH₂ (trans) |

| 5.17 | dq | 2H | =CH₂ (cis) |

| 3.99 | dt | 4H | -O-CH₂- |

Solvent: CDCl₃, Instrument: 300 MHz Bruker AC-300. Source: PubChem CID 11194[1]

Table 2: ¹³C NMR Spectroscopic Data of Diallyl Ether (Representative for this compound)

| Chemical Shift (δ) ppm | Assignment |

| 134.8 | -CH= |

| 116.9 | =CH₂ |

| 71.8 | -O-CH₂- |

Solvent: CDCl₃. Source: PubChem CID 11194[1]

Table 3: Infrared (IR) Spectroscopy Data of Diallyl Ether (Representative for this compound)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | m | =C-H stretch |

| 2980, 2920 | m | C-H stretch (sp³) |

| 1648 | s | C=C stretch |

| 1100 | s | C-O-C stretch |

| 995, 925 | s | =C-H bend (out of plane) |

s = strong, m = medium. Source: PubChem CID 11194 (ATR-IR)[1]

Table 4: Mass Spectrometry (GC-MS) Data of Diallyl Ether (Representative for this compound)

| m/z | Relative Intensity (%) | Assignment |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 38.3 | [C₃H₃]⁺ |

| 42 | 22.1 | [C₃H₆]⁺ |

| 69 | 14.6 | [M-C₂H₅]⁺ |

| 98 | low | [M]⁺ (Molecular ion) |

Source: PubChem CID 11194, MassBank of North America (MoNA)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-25 mg of the liquid sample (e.g., this compound) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[2][3]

- The solution is thoroughly mixed to ensure homogeneity.

- For ¹³C NMR, a higher concentration (20-50 mg) may be used to improve the signal-to-noise ratio.[3]

2. ¹H NMR Acquisition:

- The NMR spectrometer is tuned to the proton frequency (e.g., 300 or 400 MHz).

- The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[3]

- A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:

- Pulse angle: 30-90 degrees

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-5 seconds

- Number of scans: 8-16 (can be adjusted based on sample concentration)

3. ¹³C NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 75 or 100 MHz).

- A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

- Key acquisition parameters include:

- Pulse angle: 30-45 degrees

- Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 128-1024 or more, depending on the sample concentration.[4]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- A drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6]

- Ensure the crystal is clean before applying the sample.

2. IR Spectrum Acquisition:

- The ATR accessory is placed in the sample compartment of the FTIR spectrometer.

- A background spectrum of the clean, empty ATR crystal is collected.

- The sample is applied to the crystal, and the sample spectrum is recorded.

- The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

- The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[7]

- The solution is transferred to a 2 mL GC autosampler vial.

2. GC-MS System and Conditions:

- Gas Chromatograph:

- Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature: 250 °C.

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for volatile organic compounds.[8]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

- Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.[8]

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

- Mass Analyzer: Quadrupole.

- Scan Range: m/z 35-500.

- Ion Source Temperature: 230 °C.[8]

- Transfer Line Temperature: 280 °C.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Liquid Sample.

References

- 1. Diallyl ether | C6H10O | CID 11194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. 2.8. Determination of Volatile Compounds by GC-MS [bio-protocol.org]

Reactivity of Allyl and Methallyl Groups in Allyl Methallyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl methallyl ether is a bifunctional molecule containing two distinct reactive centers: an allyl group and a methallyl group. Understanding the differential reactivity of these two moieties is crucial for controlling reaction selectivity in synthetic chemistry, particularly in the development of novel polymers and pharmaceutical intermediates. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the allyl and methallyl groups within this compound, focusing on radical and electrophilic addition reactions. While direct comparative quantitative data for this specific molecule is scarce in publicly available literature, this guide synthesizes established principles of alkene reactivity to predict reaction outcomes and provides detailed, adaptable experimental protocols for empirical determination.

Introduction

The presence of two double bonds in this compound, CH₂=CHCH₂OCH₂(CH₃)C=CH₂, offers the potential for selective functionalization. The key difference between the two reactive sites is the presence of a methyl group on the double bond of the methallyl moiety. This substitution introduces both steric and electronic effects that influence the reaction pathways. This guide will explore these effects in the context of common synthetic transformations.

Theoretical Reactivity Analysis

The relative reactivity of the allyl and methallyl groups can be predicted by considering the steric and electronic effects of the methyl group on the methallyl double bond.

Steric Effects

The methyl group in the methallyl moiety introduces steric hindrance around the double bond. This bulkiness can impede the approach of reactants, particularly large reagents or transition states. In contrast, the allyl group's double bond is less sterically hindered.

Electronic Effects

Alkyl groups, such as the methyl group in the methallyl moiety, are generally considered to be weakly electron-donating. This electron-donating effect can increase the electron density of the methallyl double bond, potentially making it more nucleophilic and thus more reactive towards electrophiles.

Predicted Reactivity

The interplay of steric and electronic effects leads to different predicted outcomes for different reaction types.

-

Radical Additions: In radical reactions, steric hindrance is often the dominant factor. Therefore, it is anticipated that radical species will preferentially add to the less sterically hindered allyl group.

-

Electrophilic Additions: In electrophilic additions, the electronic effect of the methyl group is expected to make the methallyl double bond more electron-rich and therefore more nucleophilic. This would suggest a preference for electrophilic attack at the methallyl group. However, for very bulky electrophiles, steric hindrance could counteract this electronic preference.

The following diagram illustrates the logical relationship for predicting the favored reaction site.

Caption: Logical flow for predicting reaction selectivity.

Quantitative Data Summary (Predicted)

| Reaction Type | Favored Group | Primary Influencing Factor | Expected Product Ratio (Allyl:Methallyl) |

| Radical Addition (e.g., Thiol-ene) | Allyl | Steric Hindrance | > 1:1 |

| Epoxidation (e.g., with m-CPBA) | Methallyl | Electronic (Nucleophilicity) | < 1:1 |

| Hydroboration-Oxidation | Allyl | Steric Hindrance | > 1:1 |

Experimental Protocols

The following are detailed, adaptable protocols for key experiments that can be used to empirically determine the relative reactivity of the allyl and methallyl groups in this compound.

Synthesis of this compound

A common method for the synthesis of ethers is the Williamson ether synthesis.

Procedure:

-

To a solution of methallyl alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium methallyloxide.

-

Add allyl bromide dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure this compound.

Radical Addition: Thiol-Ene Reaction

The thiol-ene reaction is a robust and efficient radical-mediated addition.[1]

Procedure:

-

In a quartz reaction vessel, dissolve this compound and a thiol (e.g., 1-dodecanethiol) in a suitable solvent (e.g., THF) in a 1:1 molar ratio of double bonds to thiol groups.

-

Add a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, ~1 mol%).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

While stirring, irradiate the mixture with a UV lamp (e.g., 365 nm).

-

Monitor the reaction progress by ¹H NMR or GC-MS to determine the relative consumption of the allyl and methallyl protons.

-

Upon completion, remove the solvent under reduced pressure.

-

Analyze the product mixture to determine the ratio of the two possible mono-adducts.

The following diagram illustrates the expected workflow and competing reaction pathways for the thiol-ene reaction.

Caption: Workflow for the competitive thiol-ene reaction.

Electrophilic Addition: Epoxidation with m-CPBA

Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a classic electrophilic addition to an alkene.[2]

Procedure:

-

Dissolve this compound in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approximately 1 equivalent) portion-wise to the stirred solution.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Analyze the resulting mixture of mono-epoxides by ¹H NMR or GC-MS to determine the product ratio.

The following diagram illustrates the expected competing epoxidation pathways.

Caption: Competing pathways in the epoxidation of this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The hydroboration step is sensitive to steric effects.[3]

Procedure:

-

Hydroboration:

-

In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise, ensuring the temperature remains low.

-

Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir for several hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

-

Allow the mixture to warm to room temperature and stir for several hours.

-

-

Work-up:

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Analyze the resulting mixture of diols by ¹H NMR or GC-MS to determine the product ratio.

-

Conclusion

The reactivity of the allyl and methallyl groups in this compound is governed by a balance of steric and electronic factors. Theoretical considerations predict that radical additions will favor the less hindered allyl group, while electrophilic additions are likely to favor the more nucleophilic methallyl group. The provided experimental protocols offer a framework for the empirical investigation of these predictions, enabling researchers to selectively functionalize this versatile bifunctional molecule for applications in drug development and materials science. Further computational studies could provide more precise predictions of reaction barriers and product ratios.

References

An In-depth Technical Guide to the Solubility of Allyl Methallyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl methallyl ether in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide is based on the general solubility properties of ethers and related chemical principles. It includes a summary of expected solubility, a detailed experimental protocol for determining precise solubility, and a visualization of the relationship between solvent polarity and ether solubility.

Core Concept: "Like Dissolves Like"

The solubility of a substance is largely governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its ether functional group and hydrocarbon chains, is considered a relatively non-polar to weakly polar compound. Consequently, it is expected to exhibit high solubility in non-polar and weakly polar organic solvents and lower solubility in highly polar solvents.

Data Presentation: Expected Solubility of this compound

Based on the general behavior of ethers, this compound is expected to be miscible with a wide array of common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. The following table summarizes the expected solubility of this compound.

| Solvent | Chemical Formula | Polarity Index (P') | Expected Solubility |

| Hexane | C₆H₁₄ | 0.1 | Miscible |

| Toluene | C₇H₈ | 2.4 | Miscible |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Miscible |

| Chloroform | CHCl₃ | 4.1 | Miscible |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Miscible |

| Acetone | C₃H₆O | 5.1 | Miscible |

| Ethanol | C₂H₅OH | 4.3 | Miscible |

| Methanol | CH₃OH | 5.1 | Miscible |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Likely Miscible, potentially with limitations |

| Water | H₂O | 10.2 | Insoluble to Very Slightly Soluble |

Experimental Protocols: Determination of Liquid-Liquid Solubility

To obtain precise quantitative data for the solubility of this compound in various solvents, the following experimental protocol, known as the shake-flask method, is recommended.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated flasks or vials with airtight seals

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Pipettes and syringes

Procedure:

-

Preparation of Supersaturated Solution: In a sealed flask, add an excess amount of this compound to a known volume of the organic solvent. The excess solute is crucial to ensure that saturation is reached.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled bath for several hours to allow for the complete separation of the two phases (the saturated solvent phase and the excess this compound phase).

-

Sampling: Carefully extract an aliquot of the saturated solvent phase using a syringe. It is critical to avoid disturbing the excess solute layer.

-

Analysis: Accurately weigh the collected aliquot and then analyze its composition using a pre-calibrated analytical technique such as gas chromatography. This will determine the concentration of this compound in the solvent.

-

Data Reporting: The solubility is typically expressed as grams of solute per 100 mL of solvent (g/100mL) or as a weight percentage (% w/w).

Mandatory Visualization: Solvent Polarity and Ether Solubility

The following diagram, generated using the DOT language, illustrates the logical relationship between the polarity of common organic solvents and the expected high solubility (miscibility) of a non-polar to weakly polar compound like this compound.

Caption: Solvent Polarity and Ether Solubility Relationship.

A Technical Guide to the Thermal Stability and Decomposition Profile of Allyl Methallyl Ether

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the predicted thermal stability and decomposition pathway of Allyl Methallyl Ether. Due to a lack of specific experimental data for this compound in the available scientific literature, this guide extrapolates from well-established principles of allyl ether chemistry and outlines appropriate experimental protocols for its analysis.

Introduction

This compound is an unsaturated ether with potential applications in polymer chemistry and as a building block in organic synthesis. Understanding its thermal stability is crucial for determining safe handling and storage conditions, as well as for predicting its behavior in high-temperature reaction environments. This guide summarizes the known physical properties of this compound, proposes its primary thermal decomposition pathway based on analogous compounds, and provides detailed experimental methodologies for its characterization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and interpreting experimental studies.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 14289-96-4 |

| Boiling Point | 122.3°C at 760 mmHg |

| Density | 0.798 g/cm³ |

| Refractive Index | 1.419 |

| Flash Point | 13.6°C |

| Vapor Pressure | 16.9 mmHg at 25°C |

Predicted Thermal Decomposition Profile

The thermal decomposition of allyl ethers in the gas phase is well-documented to proceed via a concerted, unimolecular fragmentation.[1] This reaction, known as a retro-ene reaction, involves a cyclic, six-atom transition state with the transfer of a hydrogen atom.[2][3][4] This pericyclic reaction mechanism is generally insensitive to structural variations in the ether's alkyl or allyl components.[1]

For this compound, two primary retro-ene decomposition pathways are possible, depending on which allylic group acts as the "ene" component and which acts as the "enophile".

Pathway A: Hydrogen transfer from the allyl group to the methallyl group. Pathway B: Hydrogen transfer from the methallyl group to the allyl group.

Based on this established mechanism, the predicted decomposition products are methacrolein and propene, or acrolein and isobutylene.

Caption: Proposed retro-ene decomposition pathways for this compound.

Quantitative Data (Analog Compound)

While no specific quantitative thermal decomposition data exists for this compound, data from the structurally similar diallyl ether can provide a useful reference point. The gas-phase thermal decomposition of diallyl ether was studied in the temperature range of 545–627 K.[2]

| Compound | Temperature Range (K) | Products | Activation Energy (Ea) | Arrhenius A-factor (log A) |

| Diallyl Ether | 545 - 627 | Acrolein, Propene | 40.90 ± 0.35 kcal/mol | 11.83 ± 0.13 s⁻¹ |

| Data sourced from a study on the unimolecular thermal decomposition of diallyl ether.[2] |

Experimental Protocols

To definitively characterize the thermal stability and decomposition products of this compound, a combination of analytical techniques is recommended. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful method for this purpose.[5][6]

Objective: To identify the decomposition products and determine the decomposition temperature of this compound.

Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Sample Preparation:

-

A small sample size (microgram to a few milligrams) is required.[6]

-

The liquid this compound sample is loaded into a quartz sample tube or onto a platinum filament.

-

-

Pyrolysis:

-

The sample is introduced into the pyrolyzer, which is interfaced with the GC-MS system.[5]

-

The pyrolysis is conducted in an inert atmosphere (e.g., helium) to prevent oxidation.[7]

-

A temperature program is applied. A typical starting point would be a rapid heating (e.g., 20°C/ms) to a series of isothermal temperatures (e.g., 400°C, 500°C, 600°C) to observe the onset and progression of decomposition. The pyrolysis of similar allyl ethers occurs at around 500°C.[1]

-

-

Gas Chromatography (GC):

-

The volatile fragments from pyrolysis are swept into the GC column by the carrier gas.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the expected aldehydes and alkenes.

-

Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS):

-

The separated components eluting from the GC column are introduced into the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

Data Acquisition: Full scan mode.

-

Identification: The resulting mass spectra are compared with a standard spectral library (e.g., NIST) to identify the decomposition products.

-

Caption: A typical workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Alternative/Complementary Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) can be used to determine the thermal stability and decomposition temperature range by measuring the change in mass of a sample as a function of temperature.[8][9] A typical TGA experiment would involve heating the sample in an inert nitrogen atmosphere at a constant rate (e.g., 10°C/min) to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition.[10] Coupling the TGA to an FTIR or Mass Spectrometer (TGA-FTIR/TGA-MS) allows for the identification of the evolved gases during decomposition.[11]

Conclusion

References

- 1. Pyrolysis of allyl ethers. Unimolecular fragmentation to propenes and carbonyl compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. The thermochemical kinetics of the retro-‘ene’ reactions of molecules with the general structure (allyl)XYH in the gas phase. Part X. Unimolecular thermal decomposition of diallyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ene reaction - Wikipedia [en.wikipedia.org]

- 5. gossmanforensics.com [gossmanforensics.com]

- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. fkit.unizg.hr [fkit.unizg.hr]

Unlocking the Synthetic Potential: A Technical Guide to the Applications of Allyl Methallyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the established and potential applications of allyl methallyl ether in the dynamic field of organic synthesis. While this specific ether has not been extensively studied, its structural motifs—the allyl and methallyl groups—are cornerstones of modern synthetic chemistry. This document extrapolates from the rich chemistry of related allyl ethers to predict and outline novel synthetic strategies that could be employed by researchers in the development of new chemical entities and pharmaceutical agents.

Core Concepts in the Chemistry of this compound

This compound combines two key functional groups: the allyl group, known for its versatility in a range of carbon-carbon bond-forming reactions, and the methallyl group, which can offer nuanced reactivity and stereochemical control. The ether linkage itself is relatively stable, allowing for the diverse reactivity of the two terminal olefinic moieties to be harnessed.

Synthesis: The primary route to this compound, like other simple ethers, is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In the context of this compound, this could involve the reaction of sodium allyloxide with methallyl chloride or sodium methallyloxide with allyl chloride.

Established Roles: The Protecting Group Strategy

Allyl ethers are widely recognized for their utility as protecting groups for alcohols, and by extension, this compound can be considered in this context.[1] The allyl group is advantageous due to its stability under a wide range of conditions, including acidic and basic environments, yet it can be selectively removed under mild conditions, often mediated by transition metals.

Deprotection Strategies for Allyl Ethers:

| Catalyst/Reagent | Conditions | Comments |

| Pd(0) complexes | Room temperature | Tolerates a wide variety of functional groups. |

| Barbituric acid derivatives | Protic polar solvents (e.g., MeOH) | Mild deprotection. |

| Ni-H precatalyst and Brønsted acid | - | Involves double-bond migration followed by hydrolysis. |

| SmI₂/H₂O/i-PrNH₂ | - | Useful for deprotection in alcohols and carbohydrates. |

| 10% Pd/C | Mild, basic conditions | Applicable for allyl aryl ethers. |

This table summarizes common deprotection methods for allyl ethers, which are expected to be applicable to this compound.

Novel Applications: Exploring Pericyclic Reactions

A significant area for novel applications of this compound lies in the realm of pericyclic reactions, most notably the[2][2]-sigmatropic Claisen rearrangement. This powerful carbon-carbon bond-forming reaction transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[3] While this compound is not an allyl vinyl ether, its structure allows for potential tandem reactions or prior modification to generate a substrate for a Claisen-type rearrangement.

The presence of the methallyl group could influence the stereochemical outcome of such rearrangements, offering a potential avenue for asymmetric synthesis. The additional methyl group can introduce steric hindrance that favors specific transition state geometries.

Hypothetical Claisen Rearrangement Pathway:

While no direct literature exists for the Claisen rearrangement of this compound, a hypothetical two-step process can be envisioned. First, an isomerization of the allyl or methallyl group to a vinyl ether, followed by the[2][2]-sigmatropic rearrangement.

Transition Metal-Catalyzed Transformations

The olefinic moieties in this compound are prime candidates for a variety of transition metal-catalyzed reactions, opening up a vast landscape of potential transformations.[4][5] These reactions could lead to the formation of complex molecular architectures, making this compound a valuable building block.

Potential Catalytic Applications:

-

Cross-Coupling Reactions: The allyl and methallyl groups can participate in Suzuki, Heck, and other cross-coupling reactions to form more complex structures.

-

Allylic Alkylation: The allylic C-H bonds are susceptible to activation by transition metals, allowing for the introduction of various nucleophiles.[5]

-

Metathesis: Ring-closing, ring-opening, and cross-metathesis reactions could be employed to build carbocyclic and heterocyclic frameworks.

-

Polymerization: Allyl ethers can serve as monomers in polymerization reactions, suggesting that this compound could be a valuable component in materials science for the synthesis of functional polymers.[6][7][8]

Experimental Protocols

While specific protocols for novel reactions of this compound are not available, the following sections provide detailed methodologies for the synthesis of a related allyl ether and a general procedure for the Claisen rearrangement of allyl aryl ethers, which can serve as a starting point for experimental design.

Synthesis of Allyl Phenyl Ether (A Model for Williamson Ether Synthesis):

A detailed protocol for the synthesis of allyl ethers from alcohols and phenols can be found in the literature. A general laboratory procedure involves the reaction of the corresponding alcohol or phenol with an allyl halide in the presence of a base.

General Protocol for the Claisen Rearrangement of an Allyl Aryl Ether:

A general procedure involves heating the allyl aryl ether in a suitable high-boiling solvent, or neat, to temperatures typically ranging from 180-225 °C. The reaction progress can be monitored by thin-layer chromatography or gas chromatography. The product, an ortho-allyl phenol, can then be isolated and purified using standard techniques such as distillation or chromatography.

Visualizing Synthetic Pathways

To aid in the conceptualization of the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate key concepts.

Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable building block in organic synthesis. While its primary established role is likely as a protecting group, the rich and diverse chemistry of its constituent allyl and methallyl moieties suggests a wealth of untapped potential. Future research into the pericyclic reactions and transition metal-catalyzed transformations of this molecule could unlock novel synthetic pathways towards complex and medicinally relevant targets. The methodologies and concepts outlined in this guide provide a solid foundation for researchers to begin exploring the exciting synthetic possibilities offered by this compound.

References

- 1. Allyl Ethers [organic-chemistry.org]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Effect of Chemical Structure of Allyl Ethers on Polymerization and Pro" by Eirik S. Jensen, Paul Gatenholm et al. [aquila.usm.edu]

- 7. researchgate.net [researchgate.net]

- 8. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Polymerization Behavior of Allyl Methallyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methallyl ether presents a unique monomer structure containing two distinct allylic functionalities. While the polymerization of allyl ethers is generally characterized by challenges such as low polymerization rates and the formation of low molecular weight oligomers, understanding its behavior is crucial for its potential applications in polymer and materials science. This technical guide provides an in-depth exploration of the theoretical and practical aspects of this compound polymerization. Due to the limited availability of specific experimental data for this compound in the existing literature, this guide synthesizes information from the broader class of allyl ethers to provide a foundational understanding. It covers the primary polymerization mechanisms, including free-radical polymerization and the more recently proposed radical-mediated cyclization, alongside a generic experimental protocol.

Introduction to the Polymerization of Allyl Ethers

Allyl monomers, including allyl ethers, are known to exhibit sluggish polymerization kinetics when subjected to conventional free-radical polymerization techniques. This behavior is primarily attributed to degradative chain transfer, a process where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer. This results in the formation of a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain, thus terminating the kinetic chain and leading to the formation of oligomers.[1][2][3]

Recent studies have proposed an alternative mechanism known as radical-mediated cyclization (RMC), which may play a significant role in the polymerization of allyl ethers.[4][5][6][7] This mechanism involves an initial hydrogen abstraction from the allyl ether, followed by a cyclization reaction with another monomer unit to form a five-membered ring as part of the polymer backbone.[4][5]

Polymerization Mechanisms

Free-Radical Polymerization and Degradative Chain Transfer

The classical free-radical polymerization of allyl ethers proceeds through the standard steps of initiation, propagation, and termination. However, the propagation step is often interrupted by a significant side reaction: degradative chain transfer.

Caption: Free-Radical Polymerization and Degradative Chain Transfer.

Radical-Mediated Cyclization (RMC)

An alternative pathway that has been proposed for the polymerization of allyl ethers is the Radical-Mediated Cyclization (RMC) mechanism.[4][5][6][7] This non-traditional addition polymerization pathway is thought to be more efficient for some allyl monomers.

Caption: Proposed Radical-Mediated Cyclization (RMC) Pathway.

Experimental Protocols

Materials

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

-

Toluene or other suitable solvent

-

Methanol (for precipitation)

-

Nitrogen gas supply

Polymerization Procedure (Generic)

References

- 1. researchgate.net [researchgate.net]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. scribd.com [scribd.com]

- 4. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Theoretical Investigation of the Electronic Structure of Allyl Methallyl Ether: A Technical Guide

Introduction

Allyl methallyl ether is a molecule of interest due to the presence of two reactive allyl groups, making it a potential monomer for polymerization and a versatile building block in organic synthesis. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential applications. This technical guide outlines a theoretical approach for investigating the electronic structure of this compound using computational chemistry methods. Due to the limited availability of specific published theoretical studies on this compound, this document serves as a comprehensive protocol for conducting such research, drawing upon established methodologies for similar allylic compounds.[1][2]

Methodology: A Roadmap for Theoretical Calculations

The electronic structure of this compound can be effectively investigated using Density Functional Theory (DFT), a robust and widely used computational method for studying molecular systems.[1][3] The following protocol outlines the recommended steps for a thorough theoretical analysis.

Computational Details

A successful theoretical study hinges on the appropriate selection of computational methods and basis sets. Based on studies of similar molecules, the following combination is recommended:

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][3]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible enough to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and pi systems.[1]

-

Software: The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

Experimental Workflow

The following diagram illustrates the typical workflow for a theoretical investigation of a molecule's electronic structure.

References

Methodological & Application

Synthesis of High-Purity Allyl Methallyl Ether: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of high-purity allyl methallyl ether. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of unsymmetrical ethers. This protocol outlines the reaction of sodium allyloxide with methallyl chloride.

Introduction

This compound is a valuable bifunctional monomer containing two distinct reactive double bonds, making it a useful building block in polymer chemistry and organic synthesis. The presence of both an allyl and a methallyl group allows for differential reactivity and the introduction of specific functionalities into polymer backbones or complex organic molecules. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, provides a straightforward and efficient route to this ether.[1] This protocol details the synthesis from allyl alcohol and methallyl chloride, including purification and safety considerations.

Reaction Scheme

The synthesis of this compound via the Williamson ether synthesis proceeds as follows:

-

Deprotonation of Allyl Alcohol: Allyl alcohol is deprotonated by a strong base, typically sodium hydride, to form the sodium allyloxide nucleophile.

-

Nucleophilic Substitution: The allyloxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with methallyl chloride to form this compound.[1]

Experimental Protocol

Materials and Equipment

| Material | Grade | Supplier |

| Allyl Alcohol | Anhydrous, ≥99% | Sigma-Aldrich |

| Methallyl Chloride | 95% | Sigma-Aldrich |

| Sodium Hydride | 60% dispersion in mineral oil | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | ||

| Brine (Saturated NaCl solution) | ||

| Anhydrous Magnesium Sulfate | ||

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Septa | ||

| Nitrogen inlet | ||

| Addition funnel | ||

| Condenser | ||

| Heating mantle | ||

| Distillation apparatus | ||

| Rotary evaporator |

Procedure

1. Formation of Sodium Allyloxide:

1.1. Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar and a septum.

1.2. Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washes using a cannula.

1.3. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

1.4. Cool the slurry to 0 °C in an ice bath.

1.5. Slowly add a solution of allyl alcohol (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via an addition funnel over 30 minutes. Hydrogen gas will be evolved; ensure adequate ventilation to a fume hood.

1.6. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

2. Synthesis of this compound:

2.1. Cool the sodium allyloxide solution back to 0 °C.

2.2. Add methallyl chloride (1.05 equivalents) dropwise to the reaction mixture via an addition funnel over 30 minutes.

2.3. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

3. Work-up and Purification:

3.1. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

3.2. Add more water to dissolve the sodium chloride byproduct.

3.3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

3.4. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

3.5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

3.6. Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 122-123 °C.[2][3]

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Allyl Alcohol | C₃H₆O | 58.08 | 97 | 0.854 |

| Methallyl Chloride | C₄H₇Cl | 90.55 | 72 | 0.925 |

| This compound | C₇H₁₂O | 112.17 | 122.3 | 0.798 |

Data sourced from[2][3][4][5][6][7]

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 50-95% |

| Purity | >98% (after distillation) |

Yields for Williamson ether synthesis are generally in this range.[1]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium Hydride (NaH): Flammable solid and water-reactive.[8][9][10][11][12] Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Allyl Alcohol: Toxic by inhalation, in contact with skin, and if swallowed.[4][13][14][15][16] Flammable liquid and vapor. Causes severe skin and eye irritation.

-

Methallyl Chloride: Highly flammable liquid and vapor.[6][7][17][18][19] Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use anhydrous THF and do not distill to dryness.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Product

Caption: Reactants and products in the Williamson ether synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. Allyl chloride - Safety Data Sheet [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.es [fishersci.es]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. alkalimetals.com [alkalimetals.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. nj.gov [nj.gov]

- 17. olaughlinco.com [olaughlinco.com]

- 18. gelest.com [gelest.com]

- 19. gelest.com [gelest.com]

Application of Allyl Methallyl Ether in the Preparation of Functional Coatings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl ethers are a versatile class of monomers utilized in the formulation of functional coatings, primarily through free-radical polymerization pathways. Their unique reactivity allows for their incorporation into various coating systems, including UV-curable and dual UV/air-curable formulations. Allyl methallyl ether, with its two distinct reactive double bonds, presents an interesting candidate for creating crosslinked polymer networks. The presence of both an allyl and a methallyl group suggests a potential for tailored reactivity and network formation.

Functional coatings derived from allyl ethers can exhibit a range of desirable properties, such as excellent adhesion, chemical resistance, and tunable mechanical characteristics.[1] A significant application of allyl ethers is in thiol-ene polymerization, a "click" chemistry reaction known for its high efficiency, low shrinkage, and insensitivity to oxygen inhibition, which is a common issue in traditional acrylate-based photopolymerizations.[2][3][4] This makes them particularly suitable for applications requiring rapid curing and uniform network properties.

These application notes provide a comprehensive overview of the potential uses of this compound in functional coatings, based on the established chemistry of related allyl ether systems. Detailed experimental protocols and representative data are presented to guide researchers in exploring the utility of this compound.

Key Polymerization Systems for this compound

The primary application of this compound in functional coatings is anticipated to be within UV-curable systems, leveraging the reactivity of its carbon-carbon double bonds. The two main pathways are thiol-ene chemistry and copolymerization with other unsaturated monomers like acrylates.

Thiol-Ene Polymerization

The thiol-ene reaction is a free-radical mediated step-growth addition of a thiol (R-SH) to an 'ene' (a carbon-carbon double bond), such as those in this compound. This reaction proceeds via a two-step chain transfer mechanism, leading to highly uniform polymer networks.

Advantages of Thiol-Ene Systems:

-

Reduced Oxygen Inhibition: The reaction is much less sensitive to oxygen than acrylate polymerization, allowing for rapid curing in air.[2][3]

-

Low Shrinkage: The step-growth mechanism leads to delayed gelation and reduced polymerization-induced shrinkage and stress.[4]

-

Uniform Networks: The reaction mechanism results in more homogeneous polymer networks with improved mechanical properties.[4]

-

Formulation Flexibility: Thiol-ene systems offer a wide range of formulation possibilities by varying the functionality and structure of the thiol and ene components.[2]

Thiol-Allyl Ether-Methacrylate Ternary Systems

In these more complex systems, two competing and complementary polymerization reactions occur: the step-growth thiol-ene reaction and the chain-growth homopolymerization of the methacrylate.[5] The initial phase is typically dominated by the faster methacrylate polymerization, with the thiol acting as a chain transfer agent.[5] This is followed by the thiol-ene reaction, which consumes the remaining allyl/methallyl groups and thiols.[5] This dual mechanism allows for fine-tuning of the final network structure and properties.

Experimental Protocols

The following are detailed, representative methodologies for preparing and characterizing functional coatings based on allyl ether chemistry. These protocols can be adapted for formulations incorporating this compound.

Protocol 1: Preparation of a UV-Curable Thiol-Ene Coating

This protocol describes the formulation and UV curing of a basic thiol-ene coating.

Materials:

-

This compound (or other multifunctional allyl ether)

-

Multifunctional Thiol (e.g., Trimethylolpropane tris(3-mercaptopropionate) - TMPMP)

-

Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

-

Substrate (e.g., glass slides, steel panels)

Procedure:

-

Formulation: In an amber vial to protect from UV light, combine the this compound and the multifunctional thiol. The stoichiometry of thiol to ene functional groups is typically 1:1 to ensure complete reaction and minimize residual odor from unreacted thiols.

-

Initiator Addition: Add the photoinitiator to the mixture. A typical concentration is 1-3 wt%. Ensure the initiator is fully dissolved by gentle stirring or vortexing.

-

Coating Application: Apply the liquid formulation to the desired substrate using a wire-wound bar or a spin coater to achieve a uniform film thickness (e.g., 50-100 µm).

-

UV Curing: Immediately expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp). The required UV dose will depend on the initiator concentration, film thickness, and the specific reactivity of the components. Curing is typically complete within seconds to a few minutes.

-

Post-Curing: While often not necessary for thiol-ene systems, a low-temperature thermal post-cure (e.g., 80°C for 5-10 minutes) can sometimes be used to ensure complete reaction.

Protocol 2: Characterization of Cured Coatings

This protocol outlines standard methods for evaluating the properties of the prepared functional coatings.

1. Gel Content (Degree of Cure): a. Measure the initial weight of a cured film sample (W_i). b. Immerse the sample in a suitable solvent (e.g., acetone or THF) for 24 hours to extract any unreacted monomers. c. Dry the sample in a vacuum oven until a constant weight is achieved (W_f). d. Calculate the gel content: Gel Content (%) = (W_f / W_i) x 100.

2. Mechanical Properties (Pencil Hardness): a. Perform pencil hardness testing according to ASTM D3363. b. The hardness is reported as the grade of the hardest pencil that does not scratch the coating surface.

3. Adhesion (Cross-Hatch Adhesion): a. Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate, following ASTM D3359. b. Apply a specified pressure-sensitive tape over the grid and then remove it rapidly. c. Classify the adhesion based on the amount of coating removed by the tape (5B = no removal, 0B = >65% removal).

4. Solvent Resistance: a. Perform a methyl ethyl ketone (MEK) rub test according to ASTM D4752. b. Count the number of double rubs with a MEK-soaked cloth required to expose the substrate.

Quantitative Data Presentation

| Property | Allyl-Terminated Hyperbranched Polycarbosilane/Thiol Silicone Resin[6] | Allyl Ether Urethane/Thiol System[7] |

| Pencil Hardness | 4H - 9H | - |

| Adhesion (ASTM D3359) | - | Good |

| Solvent Resistance | - | Good |

| Water Absorption | < 0.04 wt% | - |

| Transmittance | > 94% | - |

| Thermal Stability (Td5) | > 236 °C | - |

Visualizations

Thiol-Ene Polymerization Mechanism

Caption: The free-radical mediated thiol-ene polymerization mechanism.

Experimental Workflow for UV-Cured Coating Preparation

Caption: A typical experimental workflow for preparing and evaluating a UV-cured functional coating.

Conclusion

This compound holds promise as a valuable monomer for the development of functional coatings, particularly within UV-curable thiol-ene systems. The general chemistry of allyl ethers suggests that coatings formulated with this compound could exhibit beneficial properties such as low curing shrinkage, reduced oxygen sensitivity during cure, and good final coating performance. The protocols and representative data provided herein offer a solid foundation for researchers to begin exploring the specific advantages and potential applications of this difunctional monomer. Further empirical studies are necessary to fully elucidate the performance characteristics and optimize formulations based on this compound for specific coating applications.

References

- 1. gantrade.com [gantrade.com]

- 2. Thiol-ene ï¼ hardener ï¼ "allyl based"ï½Karenz [karenz.jp]

- 3. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 4. radtech.org [radtech.org]

- 5. researchgate.net [researchgate.net]

- 6. Fabrication of Transparent UV-Cured Coatings with Allyl-Terminated Hyperbranched Polycarbosilanes and Thiol Silicone Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Radical Polymerization of Allyl Methallyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methallyl ether is a monomer containing two distinct reactive double bonds, offering potential for the synthesis of polymers with unique architectures and functionalities. However, the radical polymerization of allylic compounds is notoriously challenging. This is primarily due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive radical and resulting in low molecular weight polymers and slow polymerization rates. This document provides a detailed, step-by-step guide to a plausible experimental approach for the radical polymerization of this compound, based on established principles of allyl polymerization. It also outlines the expected challenges and potential mechanistic pathways.

Mechanistic Considerations